molecular formula C15H13ClO3 B6378839 5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% CAS No. 1261966-69-1

5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95%

Cat. No. B6378839
CAS RN: 1261966-69-1
M. Wt: 276.71 g/mol
InChI Key: PJAMURTWQFWHFK-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% (5-CEFP-95) is a compound belonging to the aryl formylphenols family. It is an organic compound with a molecular weight of 227.6 g/mol and a melting point of 173-176 °C. 5-CEFP-95 is a yellowish-white solid, with a faint odor and is insoluble in water. It is a versatile compound that has numerous applications in the fields of organic and medicinal chemistry.

Scientific Research Applications

5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% is used in various scientific research applications, such as organic and medicinal chemistry. It is used as a starting material for the synthesis of various heterocyclic compounds, such as indoles and thiazoles. It is also used as a reagent in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% is a versatile compound that can be used as a reagent in various organic syntheses. It acts as a nucleophilic reagent and can be used to form various heterocyclic compounds. It can also be used to form various pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% are not well understood. However, it has been shown to be non-toxic and non-mutagenic in laboratory studies.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% in laboratory experiments include its low cost, ease of synthesis, and its versatility as a reagent. The primary limitation of using 5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions for 5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% include its use in the synthesis of new heterocyclic compounds, pharmaceuticals, and agrochemicals. It could also be used in the development of new catalysts and reagents for organic synthesis. Additionally, it could be used in the development of new materials, such as polymers and biomaterials. Finally, further research on its biochemical and physiological effects could lead to new medical applications.

Synthesis Methods

5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol, 95% can be synthesized through a two-step process. In the first step, 2-chloro-4-ethoxyphenol is reacted with formaldehyde in the presence of sodium hydroxide to form 5-(2-chloro-4-ethoxyphenyl)-2-formylphenol. In the second step, the product is purified by recrystallization with methanol.

properties

IUPAC Name

4-(2-chloro-4-ethoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-2-19-12-5-6-13(14(16)8-12)10-3-4-11(9-17)15(18)7-10/h3-9,18H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAMURTWQFWHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)C=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685325
Record name 2'-Chloro-4'-ethoxy-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloro-4-ethoxyphenyl)-2-formylphenol

CAS RN

1261966-69-1
Record name [1,1′-Biphenyl]-4-carboxaldehyde, 2′-chloro-4′-ethoxy-3-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261966-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro-4'-ethoxy-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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